Ethanone, 1-(3-methyl-2-benzofuranyl)-, also known as 1-(3-methyl-1-benzofuran-2-yl)ethanone, is a chemical compound with the molecular formula C11H10O2 and a molecular weight of approximately 174.20 g/mol. The compound consists of a benzofuran moiety substituted with a methyl group and an ethanone functional group. Its structure can be represented by the SMILES notation: CC(=O)c1oc2ccccc2c1C, indicating the presence of a carbonyl group adjacent to a benzofuran ring system .
The specific reactions involving this compound may be detailed in specialized literature or experimental studies.
Ethanone, 1-(3-methyl-2-benzofuranyl)- can be synthesized through the reaction of 2-hydroxyacetophenone with chloroacetone. This reaction typically involves:
Further details on synthesis methods may be found in chemical synthesis literature or patents.
Ethanone, 1-(3-methyl-2-benzofuranyl)- shares structural similarities with several other compounds that contain benzofuran moieties. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethanone, 1-(2-methyl-3-benzofuranyl)- | C11H10O2 | Different methyl substitution |
Benzofuran | C8H6O | Base structure without carbonyl group |
Ethyl 3-methylbenzofuran-2-carboxylate | C12H12O3 | Carboxylic acid derivative |
Ethanone, 1-(3-methyl-2-benzofuranyl)- is unique due to its specific substitution pattern on the benzofuran ring and the presence of an ethanone functional group. This configuration may influence its reactivity and biological activity compared to similar compounds. Further research into these aspects could provide insights into its distinctive properties and applications in various fields.
The compound is systematically named Ethanone, 1-(3-methyl-2-benzofuranyl)-, reflecting its ketone functional group attached to the 2-position of a benzofuran ring substituted with a methyl group at position 3. The CAS Registry Number 23911-56-0 uniquely identifies this chemical in global databases.
The molecular formula C₁₁H₁₀O₂ corresponds to a benzofuran core (C₈H₅O) substituted with a methyl group (CH₃) and an ethanone moiety (C=O). The molecular weight is calculated as 174.20 g/mol (C: 132.00, H: 10.00, O: 32.00).
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₀O₂ | |
Molecular Weight | 174.20 g/mol | |
Exact Mass | 174.06800 | |
Log P (Octanol-Water) | 2.34–2.52 |
While no direct crystallographic data exists for this compound, structural analogs (e.g., 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime) reveal planar benzofuran cores with dihedral angles between substituents. The methyl group at position 3 and ethanone at position 2 likely adopt a syn configuration, enabling π-π stacking interactions in crystalline arrangements.
Irritant;Environmental Hazard